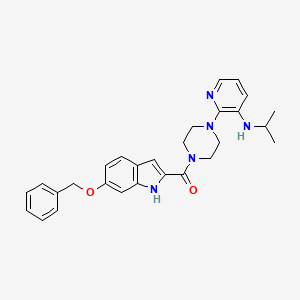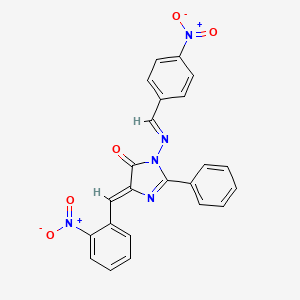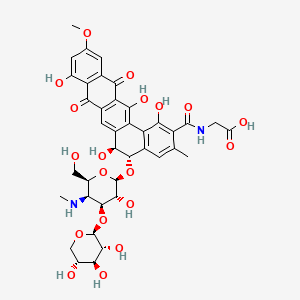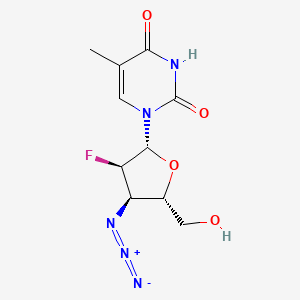
3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position, a fluorine atom at the 2’ position, and a methyl group at the 5 position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Introduction of the Azido Group: This is usually achieved through nucleophilic substitution reactions where a suitable leaving group at the 3’ position is replaced by an azido group.
Methylation: The methyl group at the 5 position can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow chemistry to enhance efficiency and safety.
化学反应分析
Types of Reactions
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
科学研究应用
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as telomerase, which is responsible for maintaining telomere length in cells. This inhibition can lead to telomere shortening and eventual cell death, making it a potential therapeutic agent for cancer and viral infections .
相似化合物的比较
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine: Known for its potent inhibitory activity against telomerase.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its effects on telomere length and cell growth.
Uniqueness
3’-Azido-2’,3’-dideoxy-2’-fluoro-5-methyluridine is unique due to the presence of the fluorine atom at the 2’ position, which can enhance its stability and biological activity compared to other nucleoside analogs .
属性
CAS 编号 |
127840-94-2 |
|---|---|
分子式 |
C10H12FN5O4 |
分子量 |
285.23 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
AVYGFRQPURLSLQ-JXOAFFINSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


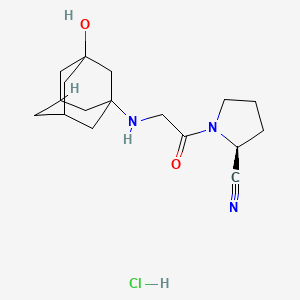
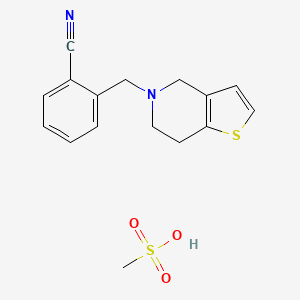

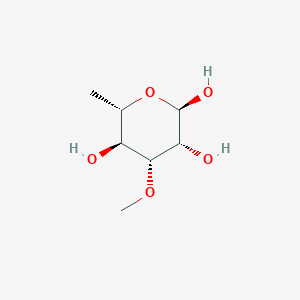
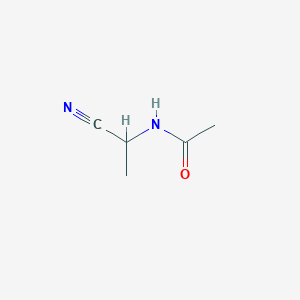
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
